4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group (-SO2NH2), a tetrazole group (a five-membered ring containing four nitrogen atoms), and aromatic rings (benzene rings). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the sulfonamide group might be involved in acid-base reactions, the tetrazole ring might participate in nucleophilic substitution reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Photodynamic Therapy
- A study discusses the synthesis of new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, which exhibits properties useful for photodynamic therapy in cancer treatment. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them significant for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Another research highlights the synthesis of novel benzenesulfonamide derivatives demonstrating remarkable in vitro antitumor activity, particularly effective against non-small cell lung cancer and melanoma cell lines. These compounds present potential in the development of new cancer therapies (Sławiński & Brzozowski, 2006).
Antimicrobial and Anti-HIV Activities
- Research into benzenesulfonamides bearing 1,3,4-oxadiazole moiety reveals that some synthesized compounds exhibit in vitro antimicrobial and anti-HIV activity. These findings are significant in the context of new drug development for infectious diseases (Iqbal et al., 2006).
Kynurenine 3-Hydroxylase Inhibitors
- A study focusing on N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, demonstrates the effectiveness of these compounds in vitro. They show potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibitors
- Research on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides reveals strong inhibition of human cytosolic carbonic anhydrase isoenzymes. This suggests potential applications in anti-tumor activity and carbonic anhydrase inhibition (Gul et al., 2016).
Fluorometric Sensing for Metal Ions
- A novel application of a pyrazoline derivative (benzenesulfonamide) is its use as a non-toxic fluorometric "turn-off" sensor for metal ions like Hg2+. This compound selectively detects Hg2+ without interference from other metal ions, indicating potential for environmental monitoring and safety applications (Bozkurt & Gul, 2018).
Future Directions
properties
IUPAC Name |
4-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-4-6-13(7-5-10)24(22,23)17-9-14-18-19-20-21(14)12-3-1-2-11(16)8-12/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZRTFAYUVAUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.